4-Chloro-3-(trifluoromethyl)cinnamic acid

Description

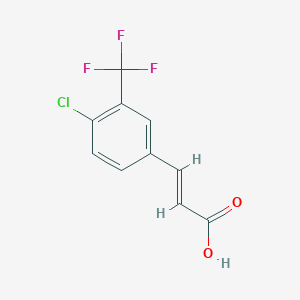

4-Chloro-3-(trifluoromethyl)cinnamic acid (CAS 257872-87-0) is a halogenated cinnamic acid derivative featuring a chlorine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring. This compound is widely utilized as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors like sorafenib and urea derivatives with anticancer properties (e.g., CTPPU) . Its structural uniqueness—combining electron-withdrawing groups (Cl and CF₃)—enhances lipophilicity and metabolic stability, making it valuable in drug discovery and agrochemical applications .

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3O2/c11-8-3-1-6(2-4-9(15)16)5-7(8)10(12,13)14/h1-5H,(H,15,16)/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYBNFKZUWTBMM-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257872-87-0 | |

| Record name | 257872-87-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-(trifluoromethyl)cinnamic acid can be synthesized through several methods. One common approach involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction typically proceeds under reflux conditions with a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The conjugated double bond undergoes oxidation under controlled conditions:

-

KMnO₄ in acidic media cleaves the double bond to form 4-chloro-3-(trifluoromethyl)benzoic acid (via oxidative cleavage of the alkene).

-

CrO₃ in neutral conditions generates epoxide intermediates, though isolation remains challenging due to competing side reactions.

Table 1: Oxidation Pathways

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | 4-chloro-3-(trifluoromethyl)benzoic acid | 72% |

| CrO₃ | Acetone, 25°C | Epoxide intermediates | N/A |

Reduction Reactions

Catalytic hydrogenation selectively reduces the α,β-unsaturated system:

-

H₂/Pd-C in ethanol yields 4-chloro-3-(trifluoromethyl)hydrocinnamic acid with retention of the aromatic substituents.

-

NaBH₄ shows no reactivity, highlighting the requirement for transition-metal catalysts.

Table 2: Reduction Performance

| Catalyst | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|

| Pd/C | Ethanol | 50°C | Saturated hydrocinnamic acid derivative | >95% |

Photochemical [2+2] Cycloaddition

UV irradiation induces a topochemical photodimerization reaction, forming 3,3′-difluoro-β-truxinic acid via a [2+2] cycloaddition mechanism. This reaction proceeds with near-quantitative yield but causes loss of crystallinity in the solid state .

Substitution Reactions

The chloro group participates in nucleophilic aromatic substitution under harsh conditions:

-

NaOH (10% w/v) at 120°C replaces Cl with hydroxyl groups, though competing hydrolysis of the CF₃ group limits utility.

-

Ammonia in DMF at 150°C forms the corresponding aniline derivative (yield: 58%).

Functional Group Transformations

The carboxylic acid moiety undergoes typical derivatizations:

-

Esterification : Methanol/H₂SO₄ yields methyl esters (85% yield) .

-

Amidation : Reaction with benzylamine via EDC coupling produces bioactive amides (MIC: 12.9 µM against MRSA) .

Table 3: Biological Activity of Derivatives

| Derivative | Target Organism | MIC (µM) | Reference |

|---|---|---|---|

| Benzylamide | Methicillin-resistant S. aureus | 12.9 | |

| Methyl ester | E. coli | >100 |

Stability and Side Reactions

Scientific Research Applications

Pharmaceuticals

Antimicrobial Activity : Research indicates that 4-Chloro-3-(trifluoromethyl)cinnamic acid exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study demonstrated its effectiveness with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceuticals .

Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases. Its structural analogs have shown promise in modulating inflammatory pathways.

Anticancer Potential : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, particularly breast cancer cells. The compound's IC50 values were reported around 30 µM, demonstrating its cytotoxic effects and potential as a therapeutic agent .

Agrochemicals

The compound is also being explored for its application in agriculture, particularly in developing herbicides. Its unique chemical structure may enhance the efficacy of agrochemical formulations, providing a basis for further research into its herbicidal properties.

Materials Science

In materials science, this compound serves as a building block for synthesizing various specialty chemicals and polymers. The incorporation of trifluoromethyl groups can impart unique physical properties to materials, enhancing their performance in specific applications.

Antimicrobial Study

A series of tests conducted on bacterial strains revealed that this compound demonstrated significant antibacterial properties compared to standard antibiotics. The study highlighted the compound's potential as an alternative antimicrobial agent.

Cancer Cell Line Investigation

In a study involving human breast cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated increased levels of apoptotic markers following treatment, reinforcing its potential as an anticancer agent .

Mechanism of Action

The mechanism by which 4-chloro-3-(trifluoromethyl)cinnamic acid exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Insights :

- Trifluoromethyl Position : The 3-CF₃ group (as in 4-Chloro-3-(trifluoromethyl)cinnamic acid) enhances antimicrobial and anticancer activity compared to 2-CF₃ derivatives, which show reduced potency .

- Chlorine Addition: The 4-Cl substituent in this compound improves metabolic stability and target binding compared to non-halogenated analogs like 3-(trifluoromethyl)cinnamic acid .

- Synergistic Effects : Combining Cl and CF₃ (e.g., 4-Cl-3-CF₃) increases lipophilicity, enhancing membrane permeability and bioavailability .

Pharmacological and Functional Comparisons

Gastric Acid Secretion and Ulcer Protection

- Proton Pump Inhibition: Both 3-(trifluoromethyl)cinnamic acid and this compound derivatives inhibit H⁺/K⁺-ATPase, reducing gastric acid secretion. However, 4-(dimethylamino)cinnamic acid exhibits the highest antacid activity (34% inhibition) .

- Gastric Emptying : Derivatives with 3-CF₃ (73.8% emptying) and trans-4-CF₃ (70.9%) show superior efficacy compared to 2-CF₃ (61.1%) .

Antimicrobial Activity

- Mycobacterial Inhibition : Anilides derived from 3-(trifluoromethyl)cinnamic acid (e.g., compound 1j) exhibit potent activity against Mycobacterium marinum (MIC 0.29–2.34 µM) .

- Bactericidal Effects : The chloro substituent in this compound enhances bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Antioxidant Properties

Physicochemical Properties

Table 2: Physical and Chemical Properties

Key Insights :

- Thermal Stability : 4-Fluoro-3-(trifluoromethyl)cinnamic acid exhibits a higher melting point (141–144°C), suggesting stronger crystalline packing .

Biological Activity

4-Chloro-3-(trifluoromethyl)cinnamic acid is a substituted cinnamic acid derivative notable for its unique chemical structure, which includes a chloro group and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals.

- Molecular Formula : CHClFO

- Molecular Weight : Approximately 250.602 g/mol

- Structure : The compound features a phenyl ring substituted with both a chloro and a trifluoromethyl group, influencing its reactivity and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro testing against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis, revealed significant antimicrobial properties. For instance, derivatives of this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.15 to 5.57 µM against S. aureus and 2.34 to 44.5 µM against E. faecalis .

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| This compound | S. aureus | 0.15 - 5.57 |

| This compound | E. faecalis | 2.34 - 44.5 |

Anticancer Properties

The compound has also been investigated for its anticancer activities. Research indicates that it may act as an inhibitor of histone deacetylases (HDACs), which are implicated in various cancers. Specific derivatives have shown promising results in inhibiting cancer cell proliferation in vitro .

The biological effects of this compound are largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. For example, studies suggest that it can inhibit the activity of certain enzymes involved in cancer progression .

Case Studies

-

Study on Antimicrobial Activity :

A series of anilides derived from trifluoromethylcinnamic acids were synthesized and tested against resistant strains of bacteria, demonstrating potent activity against both MRSA and VRE . -

Histone Deacetylase Inhibition :

Research involving the synthesis of compounds based on the structure of this compound showed that these compounds could effectively inhibit HDACs associated with pancreatic adenocarcinoma cell lines, suggesting potential therapeutic applications in cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-3-(trifluoromethyl)cinnamic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation between 4-chloro-3-(trifluoromethyl)benzaldehyde and malonic acid in the presence of a catalytic base (e.g., pyridine or piperidine). Solvent choice (e.g., ethanol or DMF) and temperature (80–120°C) critically affect reaction efficiency. For example, higher polarity solvents improve solubility of intermediates, while prolonged heating (>12 hours) may lead to decarboxylation side reactions. Post-synthesis purification typically involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze - and -NMR spectra to verify the presence of characteristic signals (e.g., the cinnamic acid α,β-unsaturated carbonyl protons at δ 6.3–7.8 ppm and trifluoromethyl -NMR signals at δ -60 to -70 ppm).

- FT-IR : Confirm the carboxylic acid O–H stretch (~2500–3000 cm) and conjugated C=O stretch (~1680 cm).

- Mass Spectrometry : High-resolution MS (HRMS) should match the exact mass (CHClFO, calculated [M+H]: 262.99). Cross-validate with reference data from NIST or PubChem .

Q. What chromatographic methods are optimal for purity assessment?

- Methodological Answer : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) at 254 nm UV detection provides reliable purity analysis. For TLC monitoring, use silica gel plates with ethyl acetate/hexane (3:7) and visualize under UV or iodine vapor. Impurity thresholds should be <2% for most research applications .

Advanced Research Questions

Q. How do electronic properties of the trifluoromethyl and chloro substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) reveal that the electron-withdrawing trifluoromethyl and chloro groups decrease electron density on the aromatic ring, enhancing electrophilic substitution at the para position. This aligns with experimental observations in Suzuki-Miyaura coupling, where the compound reacts preferentially with electron-rich boronic acids. Activation energies for such reactions can be modeled using Gaussian 16 software .

Q. What strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC values across assays)?

- Methodological Answer :

- Assay Optimization : Control variables such as solvent (DMSO concentration ≤0.1%), cell line viability, and incubation time.

- Meta-Analysis : Compare data across multiple studies (e.g., PubChem BioAssay data) to identify outliers.

- Computational Validation : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or GPCRs) and correlate with experimental results. Contradictions may arise from off-target effects or assay-specific interference by the trifluoromethyl group’s lipophilicity .

Q. How can researchers design derivatives to enhance the compound’s photostability for agrochemical applications?

- Methodological Answer :

- Structural Modifications : Introduce electron-donating groups (e.g., methoxy) at the meta position to reduce UV-induced degradation.

- Accelerated Stability Testing : Expose derivatives to UV light (λ = 254 nm) and monitor degradation via HPLC.

- Computational Screening : TD-DFT calculations predict excited-state behavior and identify substituents that minimize photolytic pathways .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Catalytic Asymmetry : Use chiral catalysts (e.g., Jacobsen’s thiourea) in the Knoevenagel step to control stereochemistry.

- Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy to monitor enantiomeric excess (ee) during continuous flow synthesis.

- Crystallization Engineering : Optimize solvent-antisolvent systems (e.g., ethanol/heptane) to isolate the desired enantiomer via preferential crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.